molecular formula C16H13Cl2NO4S B2677819 dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 110271-25-5

dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No. B2677819
CAS RN: 110271-25-5
M. Wt: 386.24
InChI Key: TWWAUMBBEJXPTR-UHFFFAOYSA-N
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Description

Dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (DCPD) is a synthetic organic compound belonging to the family of thiazole derivatives. It is a colorless solid with a melting point of 136-138°C. DCPD is of interest due to its potential applications in various fields, such as medicine, agriculture, and biotechnology. This compound has recently been studied for its biological activities, including antimicrobial, insecticidal, and herbicidal activities.

Scientific Research Applications

Antileukemic Activity

A study conducted by Ladurée et al. (1989) synthesized derivatives of dimethyl 5-(2-thienyl)pyrrolo[1,2-c]thiazole, closely related to the compound . These derivatives showed promising antileukemic activity comparable to mitomycin, indicating potential applications in leukemia treatment (Ladurée et al., 1989).

Cycloadditions and Molecular Behavior

Sutcliffe et al. (2000) explored the behavior of pyrrolo[1,2-c]thiazole, generated from a compound similar to dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate. This study highlighted its role as a thiocarbonyl ylide in cycloaddition reactions, offering insights into its reactivity and potential for creating new compounds (Sutcliffe et al., 2000).

Synthesis and Structural Analysis

Research by Nural et al. (2018) involved the synthesis of a novel compound by reacting a similar dimethyl dicarboxylate with other reagents. This study provides valuable information on structural characterization techniques, which can be applied to understand the structure and properties of this compound (Nural et al., 2018).

Conformational Behavior

A study by Kaczor et al. (2006) on the conformational behavior of a related compound, dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide, provides insights into the structural dynamics of similar compounds. This research could offer understanding into the conformational stability and reactivity of this compound (Kaczor et al., 2006).

Antineoplastic Activity

The synthesis and evaluation of similar compounds for antineoplastic activity by Lalezari and Schwartz (1988) suggest potential research applications of this compound in developing anticancer treatments (Lalezari & Schwartz, 1988).

properties

IUPAC Name

dimethyl 5-(3,4-dichlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4S/c1-22-15(20)12-11-6-24-7-19(11)14(13(12)16(21)23-2)8-3-4-9(17)10(18)5-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWAUMBBEJXPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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